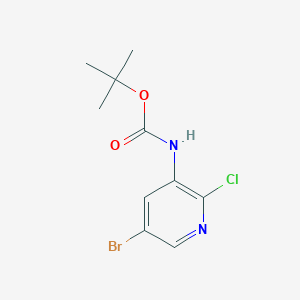

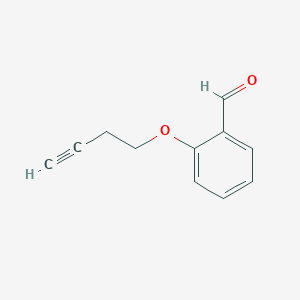

![molecular formula C10H16N2 B1279082 Benzyl[2-(methylamino)ethyl]amine CAS No. 56904-09-7](/img/structure/B1279082.png)

Benzyl[2-(methylamino)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

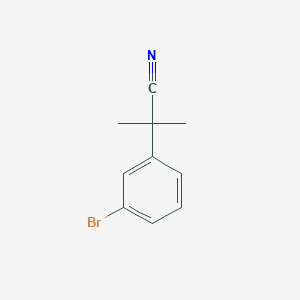

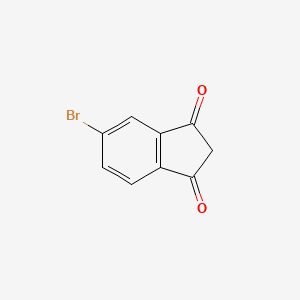

Benzyl[2-(methylamino)ethyl]amine is a chemical compound that is part of a broader class of organic molecules where a benzyl group is attached to an amine that is further substituted with a methylaminoethyl moiety. This structure is a common motif in various synthetic compounds that have been explored for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to Benzyl[2-(methylamino)ethyl]amine often involves multi-step organic reactions. For instance, the synthesis of cyclic imidates from 2-(1-alkynyl)benzamides involves electrophilic cyclization, which proceeds on the oxygen of the carbonyl group rather than the nitrogen of the amide functionality, as corrected in the literature . Similarly, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which shares a structural resemblance to Benzyl[2-(methylamino)ethyl]amine, is achieved through the reaction of a bromomethyl precursor with ethylene glycol or chloroethanol . These methods highlight the diverse synthetic routes that can be employed to create benzylamine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to Benzyl[2-(methylamino)ethyl]amine can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Density functional theory (DFT) studies provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of these compounds . Such analyses are crucial for understanding the molecular conformation and electronic distribution, which are important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be quite diverse. For example, the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl (DEABn) derivatives has been studied for the release of primary, secondary, and tertiary amines . This reaction is of particular interest in the development of photo-responsive systems. Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction, demonstrating the multifaceted reactivity of benzylamine-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzyl group can affect the solubility, melting point, and antimicrobial activity of these compounds . The electronic properties, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the biological activity, as seen in the study of benzamides with neuroleptic activity . The structure-activity relationship is a key aspect of drug design and can be used to tailor the properties of benzylamine derivatives for specific applications.

Wissenschaftliche Forschungsanwendungen

-

Polymer Synthesis

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of functional α-ω epoxyesters as comonomers for lactide polymerization . These highly functionalized epoxides serve as a means to introduce carboxylic acid and amine functional groups into poly (lactic acid) polymers .

- Methods of Application : The process involves reacting MPA with benzyl alcohol in an esterification reaction using DCC and catalytic amounts of DMAP, followed by an Oxone epoxidation to yield benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) .

- Results or Outcomes : The result is a functionalized poly (lactic acid) polymer that has carboxylic acid and amine functional groups .

-

Chemical Synthesis

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of N-benzyl propargylamines .

- Methods of Application : The process involves in situ formation of an active amine through Petasis reaction of primary amines, formaldehyde solution, and boronic acids, which reacts in a decarboxylative coupling reaction with propiolic acids .

- Results or Outcomes : The result is the chemoselective synthesis of N-benzyl propargylamines with good functional group compatibility .

-

Pharmaceutical Research

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of new pharmaceutical compounds .

- Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being developed .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new drugs with improved efficacy, safety, and/or side effect profiles .

-

Chemical Research

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of a variety of chemical compounds .

- Methods of Application : The specific methods of application can vary widely depending on the specific chemical compound being synthesized .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new chemical compounds with improved properties .

-

Catalysis

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of catalysts .

- Methods of Application : The specific methods of application can vary widely depending on the specific catalyst being developed .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new catalysts with improved efficiency and selectivity .

-

Material Science

- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of new materials .

- Methods of Application : The specific methods of application can vary widely depending on the specific material being developed .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new materials with improved properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-benzyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQLOABSMDKQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448329 |

Source

|

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N'-methylethylenediamine | |

CAS RN |

56904-09-7 |

Source

|

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

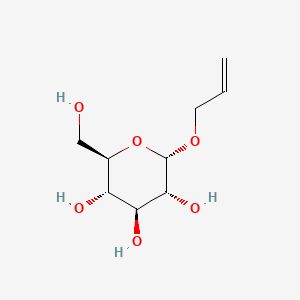

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)